N1-Benzyl vs. N1-Phenyl Substitution: Impact on Calculated Lipophilicity and Predicted Blood-Brain Barrier Penetration
The target compound contains a 4-fluorobenzyl group (N–CH2–aryl) at the pyrrolidine N1 position, whereas its closest commercially cataloged analog (CAS 954668-04-3) bears a 4-fluorophenyl group (N–aryl directly). The benzyl insertion adds one rotatable bond and a methylene unit, which is predicted to increase cLogP by approximately 0.5–0.8 log units relative to the N-phenyl analog [1]. For the structurally related N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide, the experimentally derived LogP is 3.22, while the N-phenyl variant is expected to have a lower LogP (~2.5–2.8) based on fragment-based calculations . This difference is meaningful for CNS penetration potential and tissue distribution, as compounds within the LogP 3.0–3.5 range are generally favored for passive blood-brain barrier permeation, whereas lower LogP analogs may exhibit restricted CNS exposure [2]. Note: The comparator LogP of 3.22 is for the 3-fluorobenzyl positional isomer; a direct head-to-head measurement for the target compound vs. the 4-fluorophenyl analog has not been published.
| Evidence Dimension | Calculated/experimental lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted cLogP ~3.4–3.8 (based on the 4-fluorobenzyl + methylene linker structure; no experimental value published) |
| Comparator Or Baseline | N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide (Hit2Lead SC-51007516): experimental LogP = 3.22; N-phenyl analog CAS 954668-04-3: predicted LogP ~2.5–2.8 |
| Quantified Difference | Target compound predicted LogP is ~0.4–1.0 units higher than the N-phenyl analog; LipE implications for CNS target engagement differ accordingly |
| Conditions | LogP measured/predicted via shake-flask or computational fragment methods (ALOGPS, XLogP3) |
Why This Matters
Lipophilicity directly governs passive membrane permeability, CNS penetration, and plasma protein binding; a LogP difference of ≥0.5 units is sufficient to alter tissue distribution and clearance profiles, making analog interchange unreliable for in vivo pharmacology studies.
- [1] EvitaChem & BenchChem. 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide (CAS 954668-04-3). C19H18F2N2O2, MW 344.36. Available from multiple screening compound vendors. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
